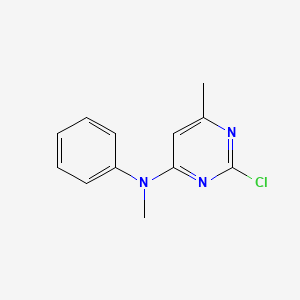

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

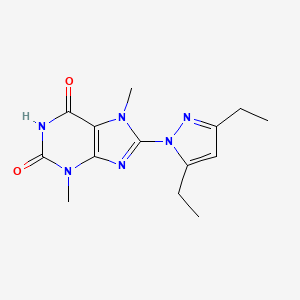

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is an organic compound with the CAS number 93669-49-9 . It has a molecular weight of 233.7 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N,6-dimethyl-N-phenyl-4-pyrimidinamine . The InChI code is 1S/C12H12ClN3/c1-9-8-11(15-12(13)14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3 .Physical And Chemical Properties Analysis

This compound has a melting point of 94-95°C . It’s worth noting that the physical and chemical properties of a compound can greatly influence its reactivity and potential uses.Scientific Research Applications

Ring Transformations and Reactivity Studies

Research has delved into the ring transformations of heterocyclic halogeno compounds, including derivatives of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine. These studies examine the reactions of these compounds with nucleophiles, leading to the formation of various products through mechanisms such as addition-elimination and intramolecular redox processes. The detailed examination of these reactions enhances our understanding of the reactivity and potential applications of these compounds in synthetic organic chemistry (Geerts & Plas, 1978).

Non-Covalent Interaction Analysis

Investigations into 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, closely related to 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine, have provided insights into intramolecular non-covalent interactions. This research is crucial for understanding the structural characteristics and potential application of these compounds in materials science and molecular engineering (Zhang et al., 2018).

Cascade Synthesis for Functionalized Molecules

The compound and its derivatives have been utilized in cascade synthesis processes to create highly functionalized molecules. These synthetic strategies are significant for the development of new materials and pharmaceuticals, showcasing the versatility of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine in complex chemical reactions (Elboray et al., 2011).

Ligand Exchange and Coordination Chemistry

Studies on ligand exchange and the coordination chemistry of related compounds offer valuable insights into the development of new catalysts and coordination complexes. Understanding the exchange processes and the electronic absorption properties of these complexes is essential for their application in catalysis and material science (Riesgo et al., 2001).

Synthetic and Pharmacological Applications

The synthesis and pharmacological screening of derivatives, including 4, 6-substituted di-(phenyl) pyrimidin-2-amines, have demonstrated the potential of these compounds in medicinal chemistry. Research in this area contributes to the development of new therapeutic agents, highlighting the relevance of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine in drug discovery (Kumar et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9-8-11(15-12(13)14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAORTSZWMACGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(3-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2957451.png)

![N-(3-chlorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2957454.png)

![spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one](/img/structure/B2957458.png)

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/no-structure.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2957469.png)

![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2957470.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2957471.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957473.png)